Compound Description: Taranabant is a potent, acyclic cannabinoid-1 receptor inverse agonist. It exhibits a high affinity for the CB1R receptor, attributed to strong hydrogen bonding between its amide NH group and the hydroxyl group of the S(7.39)383 residue within the receptor binding site. []
Relevance: While not a direct structural analogue, Taranabant shares a critical structural motif with Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine: the presence of a trifluoromethyl (-CF3) group attached to a pyridine ring. This shared feature suggests potential similarities in their physicochemical properties and biological activities, although these would need to be experimentally verified. []
Rimonabant
Compound Description: Rimonabant is another cannabinoid-1 receptor inverse agonist. Like Taranabant, it binds to the CB1R, albeit with a different interaction profile. It forms a hydrogen bond with the K(3.28)192 residue instead of the S(7.39)383 residue. []
Relevance: Rimonabant's relevance stems from its comparison with Taranabant in the study exploring CB1R binding. [] This comparison, while focusing on binding site interactions, indirectly highlights the significance of the shared trifluoromethylpyridine motif present in both Taranabant and Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine. This reinforces the potential relevance of this motif for biological activity.
Compound Description: ARQ 092 is an orally bioavailable, selective, and potent allosteric AKT inhibitor. It demonstrates strong enzymatic potency against AKT isoforms (AKT1, AKT2, AKT3) and effectively inhibits AKT activation and downstream signaling in cellular assays. []
Relevance: ARQ 092's structure, particularly the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine core, highlights the potential significance of incorporating an imidazopyridine moiety for developing potent kinase inhibitors. While Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine lacks this specific heterocyclic system, the presence of a substituted pyridine ring suggests a possible starting point for exploring related chemical space and investigating potential kinase inhibitory activities. []
Compound Description: PQR309 is a potent, brain-penetrant, orally bioavailable, pan-class I PI3K/mTOR inhibitor. It demonstrates efficacy in inhibiting tumor cell proliferation in vitro and in vivo. Notably, unlike the structurally related compound BKM120 (Buparlisib), PQR309 does not bind to tubulin. []
Relevance: PQR309 shares a striking structural resemblance with Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine, specifically the 4-(trifluoromethyl)pyridin-2-amine core. This close structural similarity strongly suggests that Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine could serve as a valuable starting point for developing novel PI3K/mTOR inhibitors. The presence of the 4-(trifluoromethyl)pyridin-2-amine motif in a clinically relevant compound like PQR309 further strengthens the significance of this structural feature. []
Compound Description: Nilotinib is an anti-leukemia drug used in the treatment of cancerous diseases. It exists in different crystalline forms, with the nanosize weakly crystalline modification exhibiting superior solubility and absorption compared to the existing modification A. []
Relevance: Similar to Taranabant and PQR309, Nilotinib possesses a trifluoromethyl group attached to a phenyl ring, a structural feature also present in Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine. Although the core structures differ, the presence of this shared motif suggests potential similarities in their physicochemical properties. [] Moreover, the research on Nilotinib emphasizes the impact of solid-state properties on drug performance, highlighting a crucial consideration for future investigations of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine and its potential analogues.
Compound Description: JNJ-2482272, an anti-inflammatory agent under investigation, exhibits potent aryl hydrocarbon receptor (AhR) activation, leading to its rapid metabolism by CYP1 enzymes, particularly CYP1A1. This potent autoinduction results in a near-complete loss of exposure after repeated administration in rats. []
Relevance: While not a direct structural analogue, JNJ-2482272 shares a notable structural feature with Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine: the presence of a trifluoromethyl (-CF3) group directly attached to a phenyl ring. This shared motif warrants further investigation as it might contribute to potential AhR activation or other metabolic liabilities for Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine. The study on JNJ-2482272 emphasizes the importance of understanding the metabolic profile of compounds containing such moieties during drug development. []
Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor with potent pulmonary vasodilator effects. It effectively decreases pulmonary arterial pressure, particularly in models of pulmonary hypertension, suggesting its potential for treating pulmonary hypertensive disorders. []
Relevance: SB-772077-B's structure showcases the incorporation of an imidazopyridine scaffold linked to a 1,2,5-oxadiazole ring. While this specific arrangement is not present in Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine, the exploration of different heterocyclic systems, particularly those containing nitrogen, could be a valuable strategy for diversifying the structure and potentially uncovering novel biological activities. The potent activity of SB-772077-B highlights the importance of exploring diverse heterocyclic chemistry when designing new therapeutic agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.